Product packaging for 4-Acetyl-1,4-dimethyl-1-cyclohexene(Cat. No.:CAS No. 43219-68-7)

4-Acetyl-1,4-dimethyl-1-cyclohexene

Cat. No.: B1606455
CAS No.: 43219-68-7
M. Wt: 152.23 g/mol
InChI Key: BIUSXTISNNLMOR-UHFFFAOYSA-N
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Description

4-Acetyl-1,4-dimethyl-1-cyclohexene (CAS 43219-68-7) is a high-purity alicyclic compound supplied as a colorless to clear liquid, identified by its characteristic fruity odor . This substance, with the molecular formula C10H16O and a molecular weight of 152.24 g/mol, is defined as a ketone and is of significant interest in flavor and fragrance research . It is designated as FEMA GRAS 3449 and has been evaluated by JECFA (402), underscoring its importance in the study of flavorings . Researchers utilize it as a key reference standard and building block in the analysis and development of complex flavor profiles, particularly fruity notes, for applications in food science and related fields . Occurring naturally in sources such as juniper oil and hyssop CO2 extract, it also serves as a valuable analyte in the study of natural product chemistry . The compound has a boiling point between 208-211 °C, a specific gravity of 0.930-0.936 at 25°C, and a refractive index of 1.468-1.473 at 20°C . This product is intended For Research Use Only (RUO). It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1606455 4-Acetyl-1,4-dimethyl-1-cyclohexene CAS No. 43219-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-dimethylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-8-4-6-10(3,7-5-8)9(2)11/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUSXTISNNLMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866118
Record name 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
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Molecular Weight

152.23 g/mol
Source PubChem
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Physical Description

colourless liquid
Record name 1,4-Dimethyl-4-acetyl-1-cyclohexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/89/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

208.00 to 211.00 °C. @ 760.00 mm Hg
Record name 4-Acetyl-1,4-dimethyl-1-cyclohexene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.930-0.936
Record name 1,4-Dimethyl-4-acetyl-1-cyclohexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/89/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

43219-68-7
Record name 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
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Record name 1,4-Dimethyl-3-cyclohexenyl methyl ketone
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Record name Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
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Record name 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
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Record name 1-(1,4-dimethylcyclohex-3-en-1-yl)ethan-1-one
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Record name 1,4-DIMETHYL-3-CYCLOHEXENYL METHYL KETONE
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Record name 4-Acetyl-1,4-dimethyl-1-cyclohexene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Putative Biosynthesis Pathways

Identification in Botanical Sources

The presence of this ketone has been documented in the essential oils and extracts of various plants. Its contribution to the aromatic profile of these botanicals is an area of ongoing research.

The compound 4-Acetyl-1,4-dimethyl-1-cyclohexene has been identified as a phytochemical present in Juniperus communis, commonly known as the common juniper. This evergreen coniferous plant is known for producing a wide array of terpenoid compounds that contribute to its characteristic aroma and are utilized in various applications. The identification of this compound within this species adds to the complex chemical profile of the plant.

Table 1: Identification of this compound in Juniperus communis

Botanical SourceCompound IdentifiedClass
Juniperus communisThis compoundMonocyclic monoterpenoid

A structurally related compound, 4-Acetyl-1-methylcyclohexene, has been reported in Akebia trifoliata, also known as three-leaf akebia. nih.gov While not identical, the presence of this similar ketone suggests that the biochemical pathways within Akebia species can produce related cyclic terpenoid structures. This finding points to a potential shared enzymatic machinery for the synthesis of such compounds.

Table 2: Identification of a Related Compound in Akebia trifoliata

Botanical SourceCompound IdentifiedClass
Akebia trifoliata4-Acetyl-1-methylcyclohexeneKetone

Mechanistic Postulations for Biosynthesis

While specific, detailed enzymatic steps for the biosynthesis of this compound are not extensively documented in the scientific literature, its classification as a monoterpenoid allows for a putative pathway to be postulated.

Terpenoids are synthesized from the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The biosynthesis of monoterpenes, which are C10 compounds, begins with the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by a prenyltransferase enzyme to form geranyl pyrophosphate (GPP).

Following the formation of the linear GPP precursor, the next crucial step is cyclization, orchestrated by a class of enzymes known as terpene synthases or cyclases. It is hypothesized that a specific cyclase in Juniperus communis facilitates the intramolecular cyclization of GPP to form a cyclic carbocation intermediate with a p-menthane (B155814) skeleton. Subsequent rearrangements, oxidation (likely to introduce the ketone group), and methylation steps would then lead to the final structure of this compound. The precise sequence and nature of these post-cyclization modifications remain a subject for further biochemical investigation.

Synthetic Methodologies and Elucidated Chemical Transformations

Strategies for Carbon-Carbon Bond Formation

The construction of the 4-Acetyl-1,4-dimethyl-1-cyclohexene framework relies on established and versatile organic reactions. These methods allow for the controlled formation of the six-membered ring and the introduction of the required substituents.

The Diels-Alder reaction stands as a primary and highly efficient method for the synthesis of substituted cyclohexene (B86901) rings. wikipedia.orgrdd.edu.iqpraxilabs.com This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene (a four-pi electron system) and a dienophile (a two-pi electron system) to form a six-membered ring. wikipedia.orgpraxilabs.com The reaction is known for its reliability in forming two new carbon-carbon bonds and its ability to control regio- and stereochemical outcomes. wikipedia.org

In the context of synthesizing substituted cyclohexenes, the choice of diene and dienophile is crucial. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally facilitate the reaction. praxilabs.comnih.gov The diene must be able to adopt an s-cis conformation for the reaction to occur. praxilabs.com The versatility of the Diels-Alder reaction has made it a cornerstone in the synthesis of a wide array of natural products and complex molecules containing the cyclohexene moiety. rdd.edu.iqnih.gov

A specific example involves the reaction of a diene with a suitable dienophile, which, after a series of steps, can lead to the desired substituted cyclohexene skeleton. For instance, the reaction between a conjugated diene and a substituted alkene can yield a cyclohexene derivative. rdd.edu.iq

The stereochemistry of the Diels-Alder reaction is a well-studied aspect. The "endo rule" often predicts the major product, where the substituent on the dienophile is oriented towards the developing pi-system of the diene in the transition state. wikipedia.org This stereoselectivity allows for the controlled formation of specific isomers. The regioselectivity, or the orientation of the addition, is governed by the electronic properties of the substituents on both the diene and the dienophile, often following the "ortho-para" rule. wikipedia.org

Beyond the Diels-Alder reaction, other methods for the stereoselective synthesis of highly substituted cyclohexanone (B45756) skeletons, which can be precursors to cyclohexenes, include cascade Michael-aldol reactions and double Michael additions. beilstein-journals.orgnih.gov These methods can provide excellent diastereoselectivity in the formation of the cyclohexene core. beilstein-journals.orgnih.gov For instance, the reaction of curcumins with arylidenemalonates using a phase transfer catalyst can yield highly functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.orgnih.gov

The introduction of the acetyl side chain onto the cyclohexene ring can be achieved through various synthetic transformations. One common approach is the Friedel-Crafts acylation of a pre-formed cyclohexene derivative. This reaction typically involves the use of an acyl chloride, such as acetyl chloride, and a Lewis acid catalyst like aluminum chloride. prepchem.com

Alternatively, the acetyl group can be introduced as part of one of the starting materials in a cycloaddition reaction. For example, a dienophile containing a ketone or a precursor to a ketone can be employed in a Diels-Alder reaction. Subsequent transformations can then reveal the acetyl group.

Another strategy involves the use of organometallic reagents. For instance, the addition of a methyl organometallic reagent (like a Grignard reagent) to a nitrile or an ester functionality on the cyclohexene ring can lead to the formation of a ketone after workup.

Reactivity and Reaction Mechanisms of the Cyclohexene Core

The chemical behavior of this compound is characterized by the reactivity of its alkene and ketone functional groups.

The carbon-carbon double bond in the cyclohexene ring is susceptible to electrophilic addition reactions. chemguide.co.uklibretexts.orgsavemyexams.com In these reactions, an electrophile is attracted to the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgyoutube.com Common electrophiles include hydrogen halides (like HBr and HCl) and halogens (like Br₂). chemguide.co.uklibretexts.org The addition of hydrogen halides to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Nucleophilic addition to the alkene moiety itself is less common unless the double bond is activated by an electron-withdrawing group. However, nucleophiles can react with the carbonyl carbon of the acetyl group. Nucleophilic addition to aldehydes and ketones is a fundamental reaction in organic chemistry. youtube.comyoutube.com The partially positive carbon atom of the carbonyl group is attacked by a nucleophile, leading to a tetrahedral intermediate. youtube.com Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides. youtube.com

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of an alkene. masterorganicchemistry.comwikipedia.org Treatment of an alkene with ozone (O₃) followed by a workup step results in the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions. masterorganicchemistry.comwikipedia.org A reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones, while an oxidative workup (e.g., using hydrogen peroxide) will produce carboxylic acids from any initially formed aldehydes. masterorganicchemistry.com

For a cyclic alkene like this compound, ozonolysis will break the ring and form a linear molecule with two carbonyl groups. youtube.com The specific products will depend on the substitution pattern of the original double bond. The regiochemistry of the cleavage of the primary ozonide can be influenced by steric and electronic effects of the substituents on the ring. acs.org

Below is a table summarizing the key reactions of the cyclohexene core:

Reaction Type Reagent(s) Product(s) Reference(s)
Electrophilic AdditionHBr, HCl, Br₂Halogenated cyclohexanes chemguide.co.uk, libretexts.org
Nucleophilic Addition (to Acetyl Group)Grignard Reagents, LiAlH₄, NaBH₄Alcohols youtube.com, youtube.com
Ozonolysis (Reductive Workup)1. O₃ 2. (CH₃)₂S or Zn/H₂ODicarbonyl compound (ring-opened) masterorganicchemistry.com, wikipedia.org
Ozonolysis (Oxidative Workup)1. O₃ 2. H₂O₂Dicarboxylic acid/Keto-acid (ring-opened) masterorganicchemistry.com

Rearrangement Reactions

The structural framework of this compound allows for several notable rearrangement reactions, primarily involving the acetyl substituent and the cyclohexene ring. Two significant transformations in this context are the Baeyer-Villiger oxidation and α-ketol type rearrangements.

The Baeyer-Villiger oxidation transforms a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com In the case of this compound, the acetyl group is converted into an acetate (B1210297) ester. The mechanism involves the migration of a group from the ketone to an adjacent oxygen atom. youtube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For this compound, the migration of the cyclohexenyl group would be compared to the methyl group. Given the substitution on the ring, the tertiary carbon of the cyclohexenyl ring attached to the carbonyl would have a high migratory aptitude, leading to the formation of 1,4-dimethyl-1-cyclohexen-4-yl acetate.

Another potential, though less direct, rearrangement is the α-ketol rearrangement . This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.orgnih.gov For this compound to undergo this rearrangement, it would first need to be converted to its corresponding α-hydroxy ketone, for instance, through α-hydroxylation of the enolate. Once formed, the α-hydroxy ketone can rearrange to an isomeric product, a process driven by the formation of a more stable isomer. organicreactions.org

Interconversion and Functionalization of the Acetyl Group

The acetyl moiety is the primary site for a variety of chemical transformations, including tautomerism, redox reactions, and condensations.

Keto-Enol Tautomerism and Equilibrium Studies

Like other ketones possessing α-hydrogens, this compound exists in equilibrium with its enol tautomer. wikipedia.orgoregonstate.edu This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a hydroxyl group, and the concomitant shift of the C=O double bond to a C=C double bond. masterorganicchemistry.com

The position of the equilibrium is highly dependent on several factors, including the solvent, temperature, and the nature of the substituents. researchgate.net Generally, the keto form is more stable and predominates in most solvents. masterorganicchemistry.com However, the enol form can be stabilized by intramolecular hydrogen bonding or by conjugation with other π systems. The equilibrium can be studied quantitatively using techniques like proton NMR spectroscopy, which allows for the direct measurement of the concentrations of both the keto and enol forms. thermofisher.comasu.edu

Table 1: Keto-Enol Equilibrium of 2-Acetylcyclohexanone (B32800) in Different Solvents

Solvent% Keto Form% Enol Form
Water< 60%> 40%
Dioxane~ 0%~ 100%
Data derived from studies on 2-acetylcyclohexanone and is presented as an analogy. nih.govaskiitians.com

Reduction and Oxidation Reactions of the Carbonyl Functionality

The carbonyl group of this compound can undergo both reduction and oxidation reactions.

Reduction: The acetyl group can be readily reduced to a secondary alcohol, 1-(1,4-dimethyl-1-cyclohexen-4-yl)ethanol, using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this reduction. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com

Oxidation: As previously mentioned in the context of rearrangement reactions, the Baeyer-Villiger oxidation converts the acetyl group into an ester using a peroxyacid like m-CPBA. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for introducing an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.com Additionally, the alkene functionality within the cyclohexene ring can also be oxidized. Treatment with m-CPBA can lead to epoxidation of the double bond, forming an oxirane ring. masterorganicchemistry.comstackexchange.com The regioselectivity of epoxidation would favor the more electron-rich double bond within the ring.

Table 2: Summary of Potential Redox Reactions

Reaction TypeReagentProduct
Reduction of KetoneSodium Borohydride (NaBH₄)1-(1,4-Dimethyl-1-cyclohexen-4-yl)ethanol
Oxidation of Ketone (Baeyer-Villiger)m-Chloroperoxybenzoic acid (m-CPBA)1,4-Dimethyl-1-cyclohexen-4-yl acetate
Oxidation of Alkene (Epoxidation)m-Chloroperoxybenzoic acid (m-CPBA)4-Acetyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane

Condensation Reactions Involving the Acetyl Moiety

The α-hydrogens of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions, such as the aldol (B89426) condensation. masterorganicchemistry.com

A relevant example is the Claisen-Schmidt condensation , a type of crossed aldol condensation where a ketone reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.org This reaction is typically carried out under basic conditions. researchgate.net For a sterically hindered cyclic ketone like this compound, the reaction would involve the formation of an enolate which then attacks the carbonyl carbon of the aromatic aldehyde. researchgate.netthieme-connect.com Subsequent dehydration of the aldol addition product under the reaction conditions (often with heating) would yield a conjugated enone.

Table 3: Example of a Claisen-Schmidt Condensation Reaction

ReactantsBaseSolventProduct
This compound + BenzaldehydePotassium Hydroxide (KOH)Dimethyl sulfoxide (B87167) (DMSO)(E)-1-(1,4-Dimethyl-1-cyclohexen-4-yl)-3-phenylprop-2-en-1-one
Reaction conditions are based on protocols for hindered cyclic ketones. researchgate.netthieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon backbone. Each unique carbon atom in 4-Acetyl-1,4-dimethyl-1-cyclohexene gives rise to a distinct signal. Key expected chemical shifts include a signal for the carbonyl carbon of the acetyl group in the highly deshielded region of the spectrum (typically >200 ppm). The quaternary carbons of the cyclohexene (B86901) ring would also be identifiable, as would the carbons of the two methyl groups and the methylene (B1212753) carbons of the ring. The Aldrich Library of 13C and 1H FT NMR Spectra is cited as containing NMR data for this compound, confirming the use of this technique in its characterization. niph.go.jp

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the adjacencies of protons within the cyclohexene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the placement of the acetyl group and the methyl groups on the cyclohexene ring. For instance, HMBC correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the quaternary carbon at the point of attachment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands of the Acetyl and Cyclohexene Moieties

Conformational Analysis via Vibrational Frequencies

While detailed conformational analysis via vibrational frequencies for this specific molecule is not extensively documented in the provided search results, in principle, subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational isomers of the cyclohexene ring. The cyclohexene ring adopts a half-chair conformation, and the orientation of the acetyl and methyl substituents (axial vs. equatorial) can influence the vibrational modes. Raman spectroscopy, which is sensitive to non-polar bonds, would be a valuable complementary technique to IR spectroscopy for studying the C=C and C-C stretching modes of the carbon skeleton, further aiding in conformational analysis. scribd.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both low-resolution and high-resolution MS techniques provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (M+) and various fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure.

The EI-MS of this compound, identified as Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)- in the NIST database, shows a molecular ion peak at a mass-to-charge ratio (m/z) of 152, consistent with its molecular weight. fiveable.me The fragmentation is dictated by the presence of the ketone functional group and the cyclohexene ring.

Key fragmentation pathways include:

Alpha-Cleavage: A primary fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of the methyl group (•CH3) from the acetyl moiety results in a prominent acylium ion at m/z 137.

McLafferty Rearrangement: While possible, this rearrangement is less favored in this rigid ring structure compared to acyclic ketones.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA reaction. This concerted cycloreversion would break the ring into two smaller fragments. A plausible RDA fragmentation would lead to the expulsion of a neutral diene, resulting in charged radical fragments corresponding to the dienophile part of the molecule.

A representative table of the major fragments observed in the EI-MS spectrum is provided below.

m/zProposed Fragment Structure/IdentityFragmentation Pathway
152[C10H16O]+• (Molecular Ion)Ionization of the parent molecule
137[M - CH3]+Alpha-cleavage of the acetyl group
109[M - C2H3O]+Cleavage of the acetyl group (CH3CO•)
95[C7H11]+Likely from RDA followed by rearrangement
43[CH3CO]+ (Acylium ion)Alpha-cleavage leading to the acetyl cation

Data based on plausible fragmentation patterns and publicly available spectral data for the isomeric compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition and, therefore, its exact molecular formula.

For this compound, HRMS can distinguish its molecular formula, C10H16O, from other combinations of atoms that might have the same nominal mass (152 amu). The calculated monoisotopic mass for C10H16O is 152.12012 Da. youtube.com By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confirmed with high confidence.

HRMS is also used to determine the formulas of fragment ions, which further supports the fragmentation pathways proposed from EI-MS data. The table below shows predicted exact masses for various adducts of this compound that can be detected by HRMS. youtube.com

AdductMolecular FormulaPredicted m/z
[M+H]+[C10H17O]+153.12740
[M+Na]+[C10H16ONa]+175.10934
[M+K]+[C10H16OK]+191.08328
[M+NH4]+[C10H20ON]+170.15394

Table data sourced from predicted values. youtube.com

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Conformational Insights

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. However, this technique requires the sample to be in a well-ordered crystalline form. As this compound is a liquid at room temperature, it cannot be directly analyzed by this method.

An X-ray crystallographic study on a suitable derivative would provide invaluable structural information:

Absolute Configuration: The this compound molecule contains a chiral center at the C4 position. An X-ray analysis of a single crystal of a resolved enantiomer would unequivocally determine its absolute configuration (R or S).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electron distribution and energetic properties that govern the chemical nature of 4-Acetyl-1,4-dimethyl-1-cyclohexene.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometry and various electronic properties of organic molecules. For cyclic systems similar to this compound, DFT, often using functionals like B3LYP, is employed to optimize molecular geometries and analyze thermodynamic properties. researchgate.net Such calculations can predict bond lengths, angles, and dihedral angles with high accuracy.

Key electronic properties, including predicted collision cross-section values for different adducts, can be calculated to aid in the compound's identification in mass spectrometry analyses. uni.lu

Table 1: Predicted Electronic and Physical Properties for this compound

Property Value Source
Molecular Formula C10H16O uni.lu
Molecular Weight 152.24 g/mol thegoodscentscompany.com
Monoisotopic Mass 152.12012 Da uni.lu
XlogP (predicted) 1.7 uni.lu
[M+H]+ Predicted CCS (Ų) 132.4 uni.lu
[M+Na]+ Predicted CCS (Ų) 139.2 uni.lu

This interactive table provides key computed properties of the molecule.

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. These methods are crucial for exploring the potential energy surface of a molecule, identifying various isomers and their relative energies. For a flexible molecule like this compound, ab initio calculations can map out the energy landscape associated with the rotation of the acetyl group and the conformational changes of the cyclohexene (B86901) ring. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide benchmark-quality energy data, essential for validating faster computational techniques.

Conformational Analysis and Energy Minima Simulations of the Cyclohexene Ring

The cyclohexene ring in this compound is not planar and exists in various conformations. The presence of two methyl groups and an acetyl group on the ring introduces significant steric considerations that dictate the most stable three-dimensional structure.

The 1,4-disubstituted cyclohexene ring typically adopts a half-chair conformation. Two primary half-chair conformers are possible, and their relative stability is determined by the energetic penalty of axial versus equatorial substituent placement. In the case of 1,4-dimethylcyclohexane, the trans isomer, where both methyl groups can occupy equatorial positions, is significantly more stable than the cis isomer, where one group is forced into a higher-energy axial position. youtube.com

For this compound, a similar analysis applies. The bulky acetyl and methyl groups at the C4 position will strongly influence the conformational equilibrium. Computational simulations are used to calculate the energy of each possible conformer to identify the global energy minimum. The preferred conformation will seek to minimize steric hindrance, primarily by placing the larger acetyl group in a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions.

Table 2: Hypothetical Relative Energies of Cyclohexene Conformers

Conformer Substituent Positions (C4-Acetyl, C4-Methyl) Relative Energy (kcal/mol) Stability
A Pseudo-Equatorial, Pseudo-Axial 0 (Reference) Most Stable
B Pseudo-Axial, Pseudo-Equatorial > 2.0 Less Stable

This interactive table illustrates the expected stability differences between potential conformers based on established principles of conformational analysis.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. chemspider.com For this compound, theoretical studies can explore various potential reactions, such as electrophilic addition to the double bond or nucleophilic attack at the carbonyl carbon of the acetyl group.

By modeling these reaction pathways, researchers can calculate the activation energies (the energy barriers that must be overcome) for each step. For instance, in the oxidation of related cyclic alkanes, DFT calculations have been used to map the potential energy surface, identifying the saddle-point structures and calculating activation energies for steps like hydrogen abstraction. A similar approach for this compound would allow for the prediction of the most likely reaction products under specific conditions, providing a theoretical foundation for synthetic applications.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic data is a key application of computational chemistry, aiding in structure verification and interpretation of experimental spectra.

Calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts. While early methods relied on simple additive models, modern approaches use DFT or sophisticated machine learning algorithms trained on large databases of experimental and calculated spectra to achieve higher accuracy. pdx.edunih.govbohrium.com For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These predicted spectra can then be compared with experimental data to confirm the structure.

Similarly, the vibrational frequencies corresponding to infrared (IR) absorption can be computed. These calculations identify the characteristic stretching and bending modes of the various functional groups, such as the C=O stretch of the ketone and the C=C stretch of the cyclohexene ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (ppm)
H (vinylic) =CH- 5.3 - 5.5
H (acetyl methyl) -C(=O)CH₃ 2.1 - 2.3
H (ring methyl) C-CH₃ 1.6 - 1.8
H (gem-dimethyl) C(CH₃)₂ 1.0 - 1.2

This interactive table presents estimated proton NMR chemical shifts based on typical values for the functional groups present in the molecule.

Analytical Chemistry Methodologies for Isolation and Quantification

Chromatographic Separations

Chromatography is the cornerstone for the analysis of 4-Acetyl-1,4-dimethyl-1-cyclohexene, providing the means to separate it from impurities or other components in a mixture, which is essential for both purity assessment and quantification.

Given its volatility, Gas Chromatography (GC) is the principal analytical technique for this compound. nist.gov It is routinely employed for purity assessment, with commercial grades typically presenting an assay of 98% or higher. thegoodscentscompany.com The analysis involves injecting a volatilized sample into a carrier gas stream that flows through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.

For a compound of this class, a typical GC method would utilize a non-polar or semi-polar capillary column. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons. The availability of certified secondary reference standards is crucial for accurate quantification and method validation in GC analysis. spectrochem.in

Table 1: Illustrative GC-FID Parameters for Analysis of Cyclohexene (B86901) Derivatives Note: These parameters are based on methods for structurally similar compounds and represent a typical starting point for method development for this compound. researchgate.net

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Temperature 270 °C
Oven Program 70 °C initial, ramp to 220 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Desorption Solvent Carbon Disulfide (if performing sample extraction) researchgate.net

While GC is favored for its analysis, High-Performance Liquid Chromatography (HPLC) serves as a viable alternative, particularly for preparative-scale separations or for the analysis of complex, non-volatile samples containing the compound. HPLC separates components based on their partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, a normal-phase HPLC method using a silica (B1680970) or cyano-bonded column with a non-polar mobile phase (e.g., hexane/ethyl acetate) could be employed. Alternatively, reversed-phase HPLC on a C18 column with a polar mobile phase (e.g., acetonitrile/water) is also feasible. Detection can be accomplished using a UV detector, leveraging the carbonyl group's absorbance. Leading manufacturers such as Shimadzu and Waters provide advanced HPLC systems suitable for such analyses. chim.it

This compound possesses a chiral center at the C4 position of the cyclohexene ring, meaning it can exist as a pair of enantiomers. Experimental data confirms its chiral nature, with a reported specific optical rotation of [α]20D +2.1. foodb.ca The separation and quantification of individual enantiomers are critical, as they may have different biological or sensory properties.

This chiral recognition is achieved using specialized chromatographic techniques. Chiral GC or chiral HPLC, utilizing columns with a chiral stationary phase (CSP), can resolve the enantiomeric pair into two distinct peaks. The availability of chiral synthesis and resolution services from chemical suppliers underscores the importance of enantiomeric separation for this compound. thegoodscentscompany.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. While no specific derivatization protocols for this compound are documented, the principles of derivatization are relevant. For instance, in the analysis of other complex molecules containing cyclohexane (B81311) rings, derivatization has been used to form diastereomers that are more easily separated by standard chromatography. nih.govacs.org Such reactions can resolve isomeric mixtures and enhance analytical resolution. nih.govacs.org For the target compound, derivatizing the ketone group could potentially improve its detectability or alter its chromatographic behavior if required for a specific analytical challenge.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide definitive structural identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile organic compounds. After separation by GC, the analyte is ionized (typically by electron ionization), and the resulting mass spectrum serves as a chemical fingerprint. nist.gov Predicted mass spectra for this compound are available in databases and can be used as a guide for identification. foodb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) , though less common for such a volatile compound, is a powerful tool for analyzing it within complex liquid mixtures. Predicted data for LC-MS analysis includes collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase. This data is valuable for advanced techniques like ion mobility-mass spectrometry, which can provide an additional dimension of separation and identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for LC-MS Adducts of this compound uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 153.12740132.4
[M+Na]⁺ 175.10934139.2
[M+K]⁺ 191.08328138.3
[M+NH₄]⁺ 170.15394155.8
[M-H]⁻ 151.11284136.1

Advanced Synthetic Precursors and Intermediate Chemistry

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The cyclohexene (B86901) motif is a fundamental structural unit found in a wide array of biologically active compounds and natural products, including many terpenes and steroids. wikipedia.orgppor.az The strategic placement of functional groups on this scaffold, as seen in 4-Acetyl-1,4-dimethyl-1-cyclohexene, allows it to serve as a crucial starting point for the assembly of intricate molecular architectures.

Recent research has highlighted the importance of 1,4-disubstituted cyclohexene analogs in medicinal chemistry. For instance, novel G protein-coupled receptor 119 (GPR119) agonists, which are promising therapeutic targets for type 2 diabetes, have been developed using a 1,4-disubstituted cyclohexene scaffold. acs.orgnih.govelsevierpure.comscilit.com These agonists play a role in stimulating the secretion of insulin (B600854) and incretin (B1656795) hormones. nih.govelsevierpure.com The synthesis of such complex pharmaceutical agents often relies on the availability of versatile intermediates like cyclohexene derivatives, which can be strategically modified to optimize biological activity and pharmacokinetic properties. nih.gov Although direct synthesis of these specific GPR119 agonists from this compound is not explicitly detailed in the cited literature, the core structure's relevance is clearly established. The compound's inherent functionality makes it an attractive precursor for creating analogs of these and other bioactive molecules.

The general class of cyclohexenones are recognized as valuable intermediates for producing a range of pharmaceuticals and agrochemicals. nus.edu.sg Their utility in constructing fused ring systems, which are common in natural products, further underscores their importance. The Robinson annulation, for example, is a powerful reaction that uses an α,β-unsaturated ketone to build a new six-membered ring, a key step in the synthesis of steroids and various terpenes. wikipedia.orgjuniperpublishers.com

Potential as an Intermediate for Novel Organic Architectures and Materials

While direct applications of this compound in materials science are not extensively documented, the chemical properties of its constituent parts suggest potential in this area. Cyclohexene and its derivatives are utilized as monomers in the synthesis of various polymers. researchgate.net For example, cyclohexene oxide is a useful building block for creating novel polymer materials, and its polymerization is driven by the release of ring strain. acs.org

The polymerization of certain cyclic olefins, such as functionalized cyclooctenes, can lead to polymers with unique properties that are chemically recyclable. kinampark.com Although the ring strain of a simple cyclohexene is generally low for efficient ring-opening metathesis polymerization (ROMP), the presence of substituents, as in this compound, can influence reactivity. kinampark.com Furthermore, cyclohexene derivatives are key raw materials for epoxy resins and coatings, which benefit from the chemical resistance and mechanical properties imparted by the cyclic structure. nus.edu.sg The acetyl group on this compound offers a reactive handle for further functionalization, potentially allowing it to be incorporated into polymer backbones or used as a cross-linking agent to create new material architectures with tailored properties.

Chemical Transformations Leading to Diverse Compound Libraries

The bifunctional nature of this compound, possessing both a ketone and an alkene within a cyclic framework, makes it an ideal substrate for generating diverse compound libraries for chemical screening. researchgate.net The two primary reactive sites—the carbonyl group and the carbon-carbon double bond—can be targeted with a wide range of reagents to produce a variety of molecular structures. nus.edu.sgfiveable.me

The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon substituents. The adjacent α-protons are acidic, allowing for the formation of an enolate, which can then be used in alkylation reactions or in classic carbon-carbon bond-forming reactions like the aldol (B89426) or Claisen condensations. testbook.com

The carbon-carbon double bond of the cyclohexene ring is susceptible to a variety of addition reactions. fiveable.me These include hydrogenation to the corresponding saturated cyclohexane (B81311), halogenation, and epoxidation. As an α,β-unsaturated ketone, the molecule is a prime candidate for conjugate addition (Michael reaction), where nucleophiles add to the β-carbon of the double bond. masterorganicchemistry.com This reaction is fundamental to many synthetic strategies, including the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol condensation to form a new, fused bicyclic ring system. wikipedia.orgjuniperpublishers.commasterorganicchemistry.com This powerful transformation can be used to construct bicyclo[4.4.0]decenone skeletons, which are precursors to many complex natural products. researchgate.net

By systematically applying different reaction conditions and reagents to these functional groups, a vast library of derivatives can be synthesized. For example, reaction with various amines could yield a library of enamine or imine derivatives. The use of different nucleophiles in Michael additions would generate a range of 1,5-dicarbonyl compounds, which can then be cyclized to form diverse cyclohexenone-based structures. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction where the cyclohexene double bond could act as a dienophile, can lead to the formation of complex polycyclic systems. fiveable.me The synthesis of bicyclic compounds, such as bicyclo[2.2.2]octenones and bicyclo[4.3.1]decadienes, often utilizes substituted cyclohexene derivatives as starting points for cycloaddition or rearrangement cascades. nih.govnih.gov This synthetic versatility makes this compound a valuable starting point for combinatorial chemistry and the discovery of new bioactive compounds. ppor.az

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Acetyl-1,4-dimethyl-1-cyclohexene, and what key experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via reactions involving hydrazine derivatives. For example, using equimolar hydrazine hydrochloride in ethanol facilitates the formation of bistriazole derivatives, where slow dissolution of hydrazine salts in ethanol may lead to side products like bistriazoles . Alternative methods include catalytic pathways, such as those described in patents for cyclohexane derivatives, where temperature (e.g., 60–80°C) and solvent polarity critically affect regioselectivity and yield .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for acetyl protons (~2.1–2.3 ppm) and cyclohexene ring protons (δ 5.6–5.8 ppm for vinyl hydrogens) are diagnostic. Methyl groups at positions 1 and 4 show distinct splitting patterns due to ring conformation .
  • X-ray Crystallography : Resolves spatial arrangement, confirming substituent positions (e.g., acetyl group at C4 and methyl groups at C1 and C4) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation. Ensure handling by trained personnel in authorized facilities, as outlined in safety guidelines for structurally similar cyclohexene derivatives .

Advanced Research Questions

Q. How does the stability of this compound vary under thermal or acidic conditions, and what degradation products form?

  • Methodological Answer : Under thermal stress (e.g., >100°C), the acetyl group may undergo keto-enol tautomerism, leading to cyclization or decomposition. Acidic conditions (e.g., HCl/EtOH) can cleave the cyclohexene ring, producing smaller fragments like 4-acetylbenzene derivatives, as observed in lignin degradation studies . Stability assays using TGA (thermogravimetric analysis) and HPLC monitoring are recommended.

Q. What explains contradictions in reported reaction outcomes with hydrazine derivatives (e.g., bistriazole vs. benzamide formation)?

  • Methodological Answer : Discrepancies arise from experimental variables:

  • Hydrazine Solubility : Slow dissolution in ethanol favors bistriazole formation due to prolonged reaction times .
  • Stoichiometry : Excess hydrazine promotes mono-adducts, while equimolar ratios drive dimerization.
  • Analytical Validation : Use LC-MS or 2D NMR to distinguish between similar products and resolve conflicting reports .

Q. What strategies optimize regioselectivity during functionalization of the cyclohexene ring (e.g., electrophilic substitution)?

  • Methodological Answer :

  • Steric Effects : Methyl groups at C1 and C4 direct electrophiles to less hindered positions (e.g., C2 or C3).
  • Catalytic Control : Palladium or rhodium catalysts enhance selectivity for acetyl group modifications, as demonstrated in cyclohexene dicarboxaldehyde syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.